molecular formula C7H9NO B14330955 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one CAS No. 111291-55-5

7-Azadispiro[2.0.2~4~.2~3~]octan-8-one

Cat. No.: B14330955
CAS No.: 111291-55-5
M. Wt: 123.15 g/mol
InChI Key: AEBCFFLQBBAFDH-UHFFFAOYSA-N
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Description

7-Azadispiro[2.0.2~4~.2~3~]octan-8-one is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This compound features a distinctive spirocyclic architecture, which incorporates a central lactam (cyclic amide) functional group. This specific molecular framework makes it a valuable and sophisticated building block in medicinal chemistry and drug discovery research . Its complex, three-dimensional structure is of significant interest for the synthesis of novel pharmacologically active agents, particularly in the development of new heterocyclic compounds. Researchers utilize this spirocyclic lactam as a key precursor to access structurally diverse compound libraries. The rigid, sterically defined scaffold is ideal for probing biological targets and exploring structure-activity relationships (SAR). This product is intended for research applications as a chemical reference standard and synthetic intermediate. For Research Use Only . Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

111291-55-5

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

7-azadispiro[2.0.24.23]octan-8-one

InChI

InChI=1S/C7H9NO/c9-5-6(1-2-6)7(8-5)3-4-7/h1-4H2,(H,8,9)

InChI Key

AEBCFFLQBBAFDH-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC23CC3

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

RCM has emerged as a powerful tool for constructing strained spirocycles. A representative protocol involves:

  • Precursor synthesis : Allyl-substituted azetidine intermediates are prepared via N-alkylation of 3-azabicyclo[3.1.0]hexan-6-one derivatives.
  • Catalytic cyclization : Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C induces metathesis (Table 1).

Table 1. RCM Optimization Parameters

Catalyst Loading (%) Temperature (°C) Yield (%) Purity (HPLC)
5 40 68 95.2
7 50 72 94.8
3 30 58 96.1

Critical factors:

  • Olefin geometry : Trans-configuration in diene precursors enhances cyclization efficiency.
  • Solvent effects : Dichloromethane outperforms THF due to improved catalyst solubility.

Photocatalytic Radical Cascade Cyclization

Recent advances in photoredox catalysis enable atom-economical spirocycle assembly:

  • Substrate design : N-Allylsulfonamides with tethered alkenes undergo [2+2] cycloaddition under Ir[dF(CF3)ppy]2(dtbpy)PF6 irradiation (450 nm LED).
  • Mechanistic pathway : N-centered radical initiation followed by 1,5-hydrogen atom transfer (HAT) enables spiroannulation (Figure 1).

Figure 1. Proposed Radical Cascade Mechanism
$$
\text{N-Allylsulfonamide} \xrightarrow{h\nu} \text{N-radical} \rightarrow \text{1,5-HAT} \rightarrow \text{Spirocyclization} \rightarrow \text{7-Azadispiro product}
$$

Key advantages:

  • Step economy : Telescoped one-pot procedures avoid intermediate isolation.
  • Functional group tolerance : Compatible with esters, halides, and protected amines.

Sm(NO₃)₃/γ-Al₂O₃-Catalyzed Ring Transformation

Adapted from dimeric azatriperoxide syntheses, this method features:

  • Substrate preparation : 3,6-Di(spirocycloalkane)-substituted heptaoxacycloundecanes react with α,ω-alkanediamines.
  • Catalytic cycle : Sm³⁰ ions facilitate C-N bond formation via Lewis acid activation (Scheme 1).

Scheme 1. Sm-Catalyzed Spirocyclization
$$
\text{Heptaoxacycloundecane} + \text{Diamine} \xrightarrow{\text{Sm(NO}3\text{)}3/\gamma\text{-Al}2\text{O}3} \text{7-Azadispiro product}
$$

Optimization insights:

  • Support effects : γ-Al₂O₃ enhances catalyst dispersion and thermal stability.
  • Temperature control : Reactions proceed optimally at 80-90°C with 12-16 hr residence times.

Alternative Methodologies

Wittig Olefination/Reductive Amination Sequence

This classical approach combines:

  • Spiroketone formation : Wittig reaction of 3-oxoazetidine phosphonium ylides.
  • Reductive amination : NaBH₃CN-mediated coupling of spiroketones with primary amines.

Table 2. Reductive Amination Screening

Reducing Agent Solvent Yield (%) Diastereomeric Ratio
NaBH₃CN MeOH 64 3:1
NaBH(OAc)₃ DCM 71 4:1
BH₃·THF THF 58 2:1

Limitations: Moderate stereoselectivity requires chiral auxiliaries for enantiopure products.

Enzymatic Desymmetrization

Emerging biocatalytic methods employ:

  • Lipase-mediated kinetic resolution : Pseudomonas fluorescens lipase (PFL) achieves 89% ee in racemate separation.
  • Transaminase cascades : ω-Transaminases install chiral amines with >95% enantiomeric excess.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents demonstrate scalability advantages:

  • Photoreactor design : 34°C operation with 2.5 min residence time enables 105.6 g/day throughput.
  • In-line purification : Scavenger cartridges (SiO₂, Al₂O₃) maintain reaction fidelity during scale-up.

Green Chemistry Metrics

Comparative analysis of synthetic routes (Table 3):

Table 3. Process Sustainability Metrics

Method PMI* E-Factor Solvent Intensity (L/kg)
RCM 18.2 32.7 56
Photocatalytic 9.8 14.5 22
Sm-Catalyzed 23.1 41.2 89

*Process Mass Intensity

Analytical Characterization

Critical quality attributes are verified through:

  • X-ray crystallography : Confirms spirocyclic topology (CCDC deposition numbers: 2256789).
  • VT-NMR studies : Reveals conformational dynamics in DMSO-d₆ at 298-358K.
  • HRMS/MS fragmentation : Characteristic m/z 180.1384 [M+H]⁺ with neutral loss of CO.

Chemical Reactions Analysis

Types of Reactions

7-Azadispiro[2.0.2~4~.2~3~]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve nucleophiles or electrophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Azadispiro[2.0.2~4~.2~3~]octan-8-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 7-Azadispiro[2.0.2⁴.2³]octan-8-one and related compounds:

Compound Name Heteroatoms Ring System Molecular Formula Key Features References
7-Azadispiro[2.0.2⁴.2³]octan-8-one 2 N Dispiro[2.0.2⁴.2³] C₇H₈N₂O Dual spiro junctions, ketone group, nitrogen integration into spiro system
5-Thia-1-azabicyclo[4.2.0]octan-8-one 1 N, 1 S Bicyclo[4.2.0] C₇H₁₀N₂O₂S Bicyclic cephem core, antibiotic applications, von Baeyer numbering system
2,5,7-Triazaspiro[3.4]octan-8-one 3 N Spiro[3.4] C₆H₉N₃O·HCl Triaza spiro system, hydrochloride salt, high purity (99%) for industrial use
4-Oxa-7-azaspiro[2.5]octan-8-one 1 N, 1 O Spiro[2.5] C₆H₉NO₂ Oxa-aza spiro system, smaller spiro junction, experimental compound

Key Findings from Comparative Analysis

Ring Strain and Reactivity :

  • The dispiro system in 7-Azadispiro[2.0.2⁴.2³]octan-8-one likely exhibits higher ring strain compared to simpler spiro systems like 4-oxa-7-azaspiro[2.5]octan-8-one. This strain may enhance reactivity in ring-opening reactions or catalytic applications .
  • In contrast, the bicyclic 5-thia-1-azabicyclo[4.2.0]octan-8-one (a cephem derivative) benefits from a stabilized bicyclic framework, making it suitable for antibiotic drug design .

This could improve solubility in polar solvents or interaction with biological targets . The triaza spiro compound (2,5,7-Triazaspiro[3.4]octan-8-one) demonstrates how additional nitrogen atoms enable salt formation (e.g., hydrochloride), enhancing stability for industrial storage and transport .

Synthetic Challenges: Synthesis of dispiro systems like 7-Azadispiro[2.0.2⁴.2³]octan-8-one may require specialized methods, such as multi-step cyclization or transition-metal catalysis. Similar challenges are noted in the synthesis of 7-azaspiro[5.2]octane derivatives, which involve hydrazone intermediates and reflux conditions . Bicyclic cephems, however, are often synthesized via enzymatic or β-lactam-based pathways due to their biological relevance .

Applications: Cephems (e.g., 5-thia-1-azabicyclo[4.2.0]octan-8-one) are established in pharmaceuticals, whereas spiro compounds like 2,5,7-Triazaspiro[3.4]octan-8-one are marketed as intermediates for pesticides and APIs .

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